(5R)-1-benzyl-1-azaspiro[4.4]nonan-9-one
Description
(5R)-1-Benzyl-1-azaspiro[4.4]nonan-9-one is a spirocyclic compound featuring a benzyl group attached to the nitrogen atom within a 1-azaspiro[4.4]nonan-9-one framework. The spiro[4.4] system consists of two fused four-membered rings sharing a single atom (spiro carbon), creating a rigid, three-dimensional structure.
Properties
IUPAC Name |
(5R)-1-benzyl-1-azaspiro[4.4]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-8-4-9-15(14)10-5-11-16(15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXKZOWBPOFNFE-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@]2(C1)CCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Framework and Substituent Variations
The following table highlights key structural and functional differences between (5R)-1-benzyl-1-azaspiro[4.4]nonan-9-one and related compounds:
Key Observations:
- Spiro vs. Bicyclo Systems : The spiro[4.4] framework in the target compound confers greater rigidity and distinct spatial geometry compared to bicyclo[3.3.1] systems. This rigidity may enhance binding selectivity to biological targets .
- Substituent Effects : The benzyl group at N1 in the target compound contrasts with alkoxyalkyl or methoxyphenyl groups in analogs. Benzyl moieties often improve lipophilicity and blood-brain barrier penetration, suggesting CNS applications .
- Stereochemical Influence : The 5R configuration in the spiro system may mimic bioactive conformations of natural ligands, as seen in (1S,5R)-bicyclo derivatives with high MOR antagonist efficacy .
Q & A
Q. What are the recommended synthetic routes for (5R)-1-benzyl-1-azaspiro[4.4]nonan-9-one?
Synthesis typically involves multi-step organic reactions, including:
- Cyclization strategies : Use of azaspiro frameworks via intramolecular cyclization under basic or acidic conditions.
- Chiral induction : Stereochemical control using chiral auxiliaries or asymmetric catalysis to achieve the (5R) configuration.
- Benzylation : Introduction of the benzyl group via nucleophilic substitution or reductive amination.
Purification often employs column chromatography (silica gel) or recrystallization. Structural validation via NMR and X-ray crystallography is critical .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- X-ray crystallography : Synchrotron radiation (e.g., APS beamline) provides high-resolution data for absolute configuration determination. Monoclinic crystal systems (e.g., ) with are common for similar azaspiro compounds .
- Circular Dichroism (CD) : Correlates experimental CD spectra with computational predictions (e.g., DFT) to confirm the (5R) configuration.
Q. What analytical methods are used to assess purity and stability?
- HPLC with UV/ELSD detection : Reverse-phase columns (C18) and mobile phases like ammonium acetate buffer (pH 6.5) separate impurities. Relative retention times (RRT) are compared against known standards .
- Stability studies : Accelerated degradation under thermal/humidity stress (ICH guidelines) identifies degradation products via LC-MS.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for azaspiro compounds?
- Cross-validation : Compare NMR coupling constants (e.g., ) with X-ray-derived dihedral angles. For example, synchrotron data (e.g., ) can validate spatial arrangements conflicting with NMR .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility that may explain discrepancies.
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Q. How can computational modeling optimize the synthesis or bioactivity of this compound?
- Molecular docking : Screen against targets (e.g., enzymes) using software like AutoDock. Focus on hydrogen-bond interactions (e.g., spiro-NH with catalytic residues) .
- MD simulations : Assess stability of the azaspiro core in solvent environments (e.g., water, DMSO) using AMBER or GROMACS.
Q. What methodologies address challenges in chiral synthesis and scalability?
Q. How can hydrogen-bonding networks in crystals inform solubility or formulation strategies?
- Hydrogen-bond analysis : Synchrotron data (e.g., ) reveal intermolecular interactions affecting solubility. Modify substituents (e.g., replacing benzyl with hydrophilic groups) to disrupt crystal packing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
